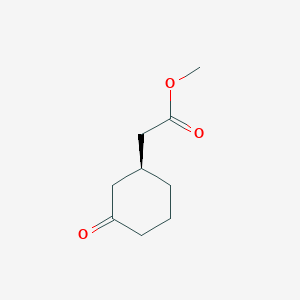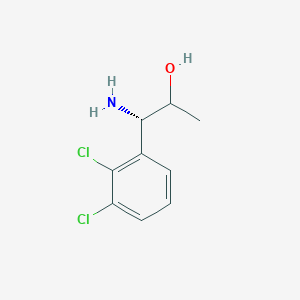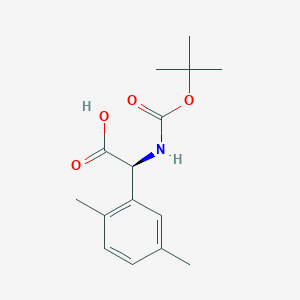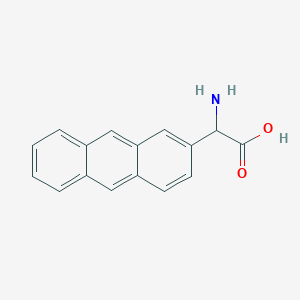
(S)-7,8-Dimethylchroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7,8-Dimethylchroman-4-amine is a chiral compound with a chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of the amine group at the 4-position and the two methyl groups at the 7 and 8 positions make this compound unique. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,8-Dimethylchroman-4-amine typically involves the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic conditions.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where the corresponding ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Using continuous flow reactors to ensure efficient and scalable cyclization.
Catalytic Reductive Amination: Employing heterogeneous catalysts to facilitate the reductive amination process.
Enantioselective Synthesis: Utilizing chiral catalysts or biocatalysts to directly produce the desired enantiomer, thus avoiding the need for chiral resolution.
化学反応の分析
Types of Reactions
(S)-7,8-Dimethylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or sulfonamides.
科学的研究の応用
(S)-7,8-Dimethylchroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-7,8-Dimethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. The chroman ring structure allows for hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
類似化合物との比較
Similar Compounds
Chromans: Compounds with a similar bicyclic structure but different substituents.
Amines: Compounds with similar amine groups but different ring structures.
Chiral Amines: Compounds with similar chiral centers but different functional groups.
Uniqueness
(S)-7,8-Dimethylchroman-4-amine is unique due to the specific positioning of its methyl groups and amine group, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(4S)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2/h3-4,10H,5-6,12H2,1-2H3/t10-/m0/s1 |
InChIキー |
XQXVQTSILZCMDL-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)[C@H](CCO2)N)C |
正規SMILES |
CC1=C(C2=C(C=C1)C(CCO2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)

![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
